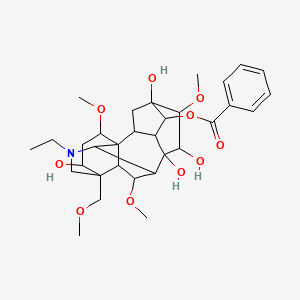

Benzoylaconitine

Description

Properties

IUPAC Name |

[11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJXZSFKLJCHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Bioconversion Pathways of Benzoylaconitine

Natural Occurrence and Isolation from Aconitum Species

Benzoylaconitine is naturally found in various species of the Aconitum plant, a genus comprising approximately 300 species distributed across the temperate regions of the Northern Hemisphere. jse.ac.cn These plants, commonly known as monkshood or wolfsbane, have a long history of use in traditional medicine, particularly in Asia. wikipedia.orgnih.gov The primary alkaloids of interest in Aconitum are the highly toxic diester diterpenoid alkaloids (DDAs) such as aconitine (B1665448), mesaconitine, and hypaconitine. nih.gov this compound, while present, is typically found at lower concentrations in the raw plant material compared to its precursor DDAs. nih.gov

The most prominent source of this compound is the processed lateral root of Aconitum carmichaelii Debx., known in Traditional Chinese Medicine (TCM) as Fuzi. nih.govresearchgate.net Fuzi is a widely used component in many TCM formulations. nih.gov In its raw form, the tuber contains high levels of toxic DDAs. However, traditional processing methods, such as heating or boiling (decoction), are employed to hydrolyze these compounds. nih.govnih.gov This processing is crucial as it converts the highly toxic diester alkaloids into less toxic monoester alkaloids, with this compound being a principal product. nih.govnih.gov Therefore, while this compound is a characteristic constituent of Fuzi, it is mainly produced during the preparation and decoction process rather than being a major component of the unprocessed root. nih.gov The 2020 Chinese Pharmacopoeia mandates that for clinical use, only processed Aconitum roots are permitted and specifies a minimum content for the sum of this compound and similar monoester alkaloids. nih.govnih.gov

| Preparation/Source | Plant Species | Primary Precursor Alkaloid |

| Fuzi | Aconitum carmichaelii | Aconitine |

| "Da-wu-tou" | Aconitum spp. (Series Stylosa) | Aconitine-type diesters |

| Various Aconitum Species | Aconitum spp. | Aconitine, Mesaconitine, Hypaconitine |

Synthetic Methodologies for Benzoylaconitine and Its Chemical Analogs

Controlled Chemical Hydrolysis of Aconitine (B1665448) Precursors

Benzoylaconitine is a monoester diterpenoid alkaloid that is typically produced through the partial hydrolysis of its diester precursor, aconitine. frontiersin.org This process involves the selective cleavage of the acetyl group at the C-8 position, while retaining the benzoyl group at the C-14 position. nih.gov Aconitine hydrolysis is a critical step, as it significantly reduces the toxicity associated with the parent compound. frontiersin.org

Recent studies have provided a more nuanced understanding of this hydrolysis pathway. Quantum chemical calculations and analysis using UPLC-Q-TOF-MS have revealed that the hydrolysis of aconitine can proceed through multiple independent pathways. arabjchem.org The transformation of aconitine to this compound is one of these key routes. arabjchem.org Another potential pathway involves the formation of pyroaconitine, and it has been demonstrated that this compound and pyroaconitine are not easily interconverted. arabjchem.org The classical understanding is that the ester bond at the C-8 position is hydrolyzed to yield this compound. arabjchem.org

The efficiency and yield of the chemical hydrolysis of aconitine to this compound are highly dependent on the careful control of various reaction parameters. While specific, detailed optimization studies for this exact conversion are not extensively published, general principles of chemical synthesis optimization can be applied to enhance the yield and purity of the desired product. Key parameters that require optimization include temperature, solvent, reactant concentration, and the use of catalysts.

Optimizing these parameters is crucial for maximizing the formation of this compound while minimizing the production of by-products, such as the fully hydrolyzed and non-toxic aconine (B1215550) or other isomers. frontiersin.orgarabjchem.org A systematic approach, such as factorial design, can be employed to efficiently explore the effects of multiple variables simultaneously, leading to significantly increased yields. rsc.org

Below is an interactive data table summarizing the key reaction parameters and their potential impact on the hydrolysis of aconitine.

| Parameter | General Impact on Reaction | Rationale for Optimization in this compound Synthesis |

| Temperature | Affects reaction rate and selectivity. Higher temperatures generally increase the reaction rate. | Must be carefully controlled to favor the selective hydrolysis of the C-8 acetyl group without promoting the further hydrolysis of the C-14 benzoyl group, which would lead to the formation of aconine. |

| Solvent | Influences reactant solubility and can affect the reaction pathway. scielo.br | The choice of solvent (e.g., aqueous solutions, alcohols, or mixed solvent systems) can impact the rate and selectivity of hydrolysis. Acetonitrile has been shown to be an effective solvent in other oxidative coupling reactions. scielo.br |

| pH/Catalyst | Acidic or basic conditions typically catalyze ester hydrolysis. | The pH of the reaction medium must be optimized to achieve a reasonable reaction rate while preventing over-hydrolysis or undesired side reactions like rearrangement. |

| Reactant Concentration | Affects the rate of reaction; higher concentrations can lead to faster reactions. | Optimizing the concentration of aconitine can help control the reaction kinetics and improve the overall efficiency of the conversion process. |

| Reaction Time | Determines the extent of conversion. | The reaction must be monitored and stopped at the optimal time to maximize the yield of this compound before it is consumed in subsequent hydrolysis steps. scielo.br |

Strategies for the Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a key strategy in medicinal chemistry for exploring the therapeutic potential of this class of compounds and for conducting structure-activity relationship (SAR) studies. These modifications aim to alter the molecule's properties to enhance desired biological activities or to probe the interactions with biological targets.

For research purposes, novel derivatives are created by modifying the functional groups on the this compound scaffold. For instance, the synthesis of a hypothetical analog like 8-ethoxyl-14-benzoylaconitine would involve the etherification of a suitable precursor. Based on general synthetic procedures for similar compounds, one could propose a synthetic route. For example, the synthesis of 8-ethoxyquinolines has been achieved by reacting the corresponding 8-hydroxyquinoline (B1678124) with an alkyl halide (such as ethyl bromide) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). researchgate.net

A similar strategy could be envisioned for the synthesis of 8-ethoxyl-14-benzoylaconitine, starting from a hypothetical 8-hydroxy-14-benzoylaconitine precursor. This type of modification allows researchers to investigate how changes in the steric and electronic properties at a specific position on the molecule influence its biological profile.

The chemical synthesis of a series of related analogs is fundamental to understanding structure-activity relationships (SAR). nih.govncku.edu.tw This involves systematically altering parts of the molecular structure and evaluating the impact on a specific biological activity.

A notable example is the hemisynthesis of a series of bis-[O-(14-benzoylaconine-8-yl)]esters. nih.gov In this research, two molecules of 14-benzoylaconine were linked together at the C-8 position via dicarboxylic acid linkers of varying lengths. The synthesis involved creating an 8-O-azeloyl-14-benzoylaconine scaffold, which was then used to build a series of dimeric compounds. nih.gov The study found that the cytotoxic activity of these dimeric analogs was dependent on the length of the alkyl chain connecting the two benzoylaconine (B606023) units. nih.gov Specifically, derivatives with linkers of 7, 8, and 9 carbon atoms exhibited significant cytotoxic activity against several human tumor cell lines. nih.gov

The data below, derived from these studies, illustrates the relationship between the linker length and the resulting biological activity.

| Compound Type | Linker Structure | Resulting Activity |

| Monoesters | Mono-[O-(14-benzoylaconine-8-yl)]esters | No significant in vitro activity against tumor cells (IC50 > 60 μM). nih.gov |

| Bisesters | Linked by a 7-carbon chain (Pimelyl) | Noticeable in vitro cytotoxic activity. nih.gov |

| Bisesters | Linked by an 8-carbon chain (Suberyl) | The most active compound in the series, with IC50 values between 4 and 28 μM. nih.gov |

| Bisesters | Linked by a 9-carbon chain (Azeloyl) | Noticeable in vitro cytotoxic activity. nih.gov |

This approach of creating homologous series or bioisosteres is a powerful tool in drug discovery, allowing for the fine-tuning of a lead compound's structure to optimize its activity and properties. researchgate.net Similar strategies have been applied to other complex alkaloids, such as lappaconitine, where hybridization with other chemical scaffolds like 1,5-benzodiazepine has been explored to create new analogs with improved pharmacological profiles. mdpi.com

Advanced Analytical and Characterization Techniques for Benzoylaconitine Research

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating Benzoylaconitine from complex mixtures and quantifying its presence with high sensitivity and specificity.

HPLC is a cornerstone technique for the analysis of this compound. It allows for the separation of this compound from other alkaloids and matrix components.

HPLC-ELSD: The Evaporative Light Scattering Detector (ELSD) is a universal detector suitable for compounds that lack a strong chromophore, making it valuable for detecting and quantifying alkaloids like this compound, especially when UV detection might be limited greenpurity.cnresearchgate.net. HPLC-ELSD has been used for the quantitative analysis of various compounds, including alkaloids, in complex matrices researchgate.netresearchgate.net.

HPLC-MS: Coupling HPLC with Mass Spectrometry (MS) provides enhanced selectivity and sensitivity. HPLC-MS allows for the identification and quantification of this compound based on its mass-to-charge ratio and fragmentation patterns, offering more definitive identification compared to UV detection alone researchgate.netresearchgate.netnih.govbvsalud.orgmdpi.commdpi.com.

LC-MS/MS is a highly sensitive and selective technique widely employed for the trace analysis of this compound, particularly in biological samples such as plasma or herbal extracts tmrjournals.commdpi.comacs.orgnih.govtmrjournals.com. This method excels in identifying and quantifying low concentrations of this compound by utilizing multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions. It has been successfully applied to quantify this compound alongside other related aconitine (B1665448) alkaloids bvsalud.orgacs.orgnih.gov.

UHPLC-MS/MS represents an advancement over conventional LC-MS/MS, offering faster analysis times, improved separation efficiency, and higher sensitivity due to the use of smaller particle size columns and higher operating pressures nih.govub.edufrontiersin.org. This technique has been instrumental in the simultaneous determination of multiple aconitine alkaloids, including this compound, in complex matrices like rat plasma and herbal preparations nih.govphcog.comfrontiersin.org. For instance, UHPLC-MS/MS methods have been developed for the precise quantification of this compound and related compounds, achieving low detection limits nih.govfrontiersin.orgphcog.com.

Effective sample preparation is critical for maximizing the recovery and purity of this compound before chromatographic analysis.

Dispersive Solid-Phase Extraction (d-SPE) with ZIF-8: Zeolitic Imidazolate Framework-8 (ZIF-8) has emerged as a promising adsorbent material for d-SPE due to its high porosity, large surface area, and affinity for various analytes researchgate.netnih.govwiley.commdpi.comnih.gov. ZIF-8-based d-SPE has been successfully applied for the enrichment of aconitine alkaloids, including this compound, from complex matrices such as rat plasma nih.govwiley.com. This technique allows for efficient extraction and preconcentration, leading to improved sensitivity in subsequent LC-MS/MS analyses nih.govwiley.com. The method demonstrated robust enrichment and established strong linear relationships for this compound within a defined concentration range nih.govwiley.com.

Microsolid Phase Extraction (μ-SPE): Microsolid phase extraction is another efficient sample pretreatment method for biological samples, offering advantages in terms of environmental friendliness, simple operation, and good separation effects, particularly for low drug concentrations and complex impurity profiles acs.org.

Computational Modeling and Simulation

Computational modeling and simulation play a significant role in understanding the molecular interactions, properties, and potential mechanisms of action of this compound.

Molecular Modeling: Molecular modeling studies, often coupled with spectroscopic data like FT-IR, have been used to investigate the interaction mechanisms of enhancers with skin lipids, providing insights into transdermal delivery strategies for compounds like this compound nih.gov. These studies can predict binding affinities and conformational changes, aiding in the rational design of formulations.

Systems Pharmacology and Network Analysis: Computational approaches, including systems pharmacology and network analysis, are increasingly used to connect disease-related genes with traditional Chinese medicines (TCMs) and their active components. This compound has been identified in such analyses in relation to conditions like embolism and thrombosis, suggesting potential therapeutic targets nih.gov. These methods help in predicting potential drug targets and pathways, guiding further experimental validation.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique widely utilized in drug discovery to predict the preferred binding orientation and affinity of a small molecule (ligand) to a target macromolecule, typically a protein openaccessjournals.comnih.govresearchgate.net. This method allows researchers to explore potential interactions at the atomic level, providing insights into binding mechanisms and identifying potential therapeutic targets openaccessjournals.comnih.gov. For this compound, molecular docking studies have been instrumental in identifying its potential antihypertensive targets. Virtual docking analyses suggest that Angiotensin-Converting Enzyme (ACE) and Angiotensin-Converting Enzyme 2 (ACE2) are key targets for BAC nih.gov. By simulating how BAC binds to these enzymes, researchers can gain a deeper understanding of its pharmacological effects, such as its role in vasodilation and inflammation modulation nih.gov.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are powerful computational tools that approximate the complex forces governing atomic motions, thereby simulating the dynamic behavior of molecules over time nih.govnih.gov. These simulations are essential for understanding the conformational diversity of ligand binding pockets and the dynamic nature of protein-ligand interactions, which can significantly influence biological activity nih.govnih.govmdpi.commdpi.com. While specific detailed MD simulation findings for this compound are not extensively detailed in the provided literature, MD studies are generally employed to investigate the stability and dynamic interactions of compounds with their targets nih.govnih.govmdpi.com. Such simulations can provide crucial insights into how BAC interacts with its targets at a molecular level, complementing docking studies by capturing the dynamic aspects of these interactions nih.govnih.gov. Research has explored MD in contexts related to permeation enhancers and general molecular characterization of BAC connectedpapers.comgattefossechina.cn.

Biochemical and Cell-Based Assays for in vitro Characterization

Biochemical and cell-based assays are indispensable for evaluating the functional effects of this compound on biological systems in vitro. These assays provide direct evidence of its activity, mechanism, and impact on cellular processes.

Enzyme Activity and Inhibition Assays

Enzyme activity and inhibition assays are fundamental biochemical methods used to assess how compounds interact with enzymes, thereby modulating their catalytic functions connectedpapers.comirbm.comnih.govmdpi.comresearchgate.netresearchgate.netpromega.com. For this compound, enzyme activity assays have been employed to confirm its interaction with specific targets. Studies have indicated that BAC can inhibit the activity of Angiotensin-Converting Enzyme (ACE) and, conversely, activate the enzyme activity of ACE2 nih.gov. These findings are critical for understanding BAC's role in regulating the renin-angiotensin system and its potential antihypertensive effects nih.gov.

Cellular Proliferation and Viability Assessment Methodologies (e.g., CCK-8, MTT)

Assessing the impact of this compound on cell viability and proliferation is crucial for understanding its cellular effects and potential toxicity. Methodologies such as the CCK-8 (Cell Counting Kit-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are widely used colorimetric techniques for this purpose abcam.comdojindo.comresearchgate.netcreative-biogene.comabcam.com. These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells, by quantifying the reduction of tetrazolium salts into formazan (B1609692) dyes abcam.comdojindo.comcreative-biogene.comabcam.com. Research indicates that this compound has demonstrated no cytotoxic effects at concentrations up to 50 µM in certain experimental setups jst.go.jp. The CCK-8 assay is often preferred due to its higher sensitivity and simpler protocol, as it avoids a cell lysis step required by the MTT assay dojindo.comcreative-biogene.com.

Cytokine and Inflammatory Mediator Quantification (e.g., ELISA)

The quantification of cytokines and inflammatory mediators is essential for evaluating the anti-inflammatory potential of compounds like this compound. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard and highly sensitive technique for measuring these soluble factors in biological samples nih.govnih.govresearchgate.net. Studies have demonstrated that this compound significantly modulates the production of key inflammatory mediators. Specifically, BAC has been shown to reduce the levels of inflammatory factors such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.govjst.go.jpresearchgate.net. Furthermore, it has been observed to suppress the production of Interleukin-8 (IL-8) jst.go.jp. These findings suggest that BAC possesses anti-inflammatory properties by inhibiting the release and expression of pro-inflammatory cytokines nih.govjst.go.jpresearchgate.net.

Table 1: Effect of this compound (BAC) on Key Inflammatory Cytokines

| Cytokine | Reported Effect of this compound (BAC) | Primary Reference(s) |

| IL-6 | Reduced / Suppressed | nih.govjst.go.jpresearchgate.net |

| IL-8 | Suppressed | jst.go.jp |

| TNF-α | Reduced / Suppressed | nih.govresearchgate.net |

Gene Expression Analysis (e.g., RT-qPCR)

Gene expression analysis, particularly using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), provides critical insights into the molecular mechanisms by which this compound exerts its effects thermofisher.comnih.govspringernature.com. RT-qPCR allows for the sensitive and quantitative measurement of messenger RNA (mRNA) levels, reflecting changes in gene transcription thermofisher.comnih.govspringernature.com. Research has indicated that this compound can suppress the gene expression of inflammatory cytokines, including IL-6 and IL-8, in stimulated cell models jst.go.jp. Additionally, BAC has been reported to downregulate the mRNA expression of PDGFRβ (Platelet-Derived Growth Factor Receptor Beta) frontiersin.org and inhibit the protein and mRNA levels of other inflammatory cytokines researchgate.net. These findings highlight BAC's ability to modulate cellular responses at the transcriptional level, contributing to its observed biological activities.

Protein Expression and Phosphorylation Analysis

Investigating the modulation of protein expression and phosphorylation is crucial for understanding this compound's cellular impact. Western blotting is a primary technique used to detect and quantify specific proteins, including their phosphorylated forms, which are indicative of signal transduction pathway activation or inhibition.

Research has demonstrated that this compound influences several key signaling pathways. For instance, studies indicate that BAC can inhibit the activity and protein expression of Angiotensin-converting enzyme (ACE) while simultaneously activating Angiotensin-converting enzyme 2 (ACE2) activity frontiersin.orgresearchgate.netnih.gov. This modulation is achieved partly through promoting ACE protein degradation nih.gov. Furthermore, BAC has been shown to suppress the phosphorylation of mitogen-activated protein kinase (MAPK) family members, including ERK, JNK, and p38, in response to inflammatory stimuli jst.go.jpjst.go.jp. The PI3K-Akt pathway is also affected, with BAC treatment leading to decreased Akt phosphorylation, suggesting a role in regulating inflammatory cytokine secretion jst.go.jpjst.go.jp. Additionally, this compound has been observed to suppress Signal transducer and activator of transcription-3 (STAT3) phosphorylation, a pathway implicated in inflammation and cell proliferation in conditions like rheumatoid arthritis mdpi.comresearchgate.net.

Table 1: Key Protein Expression and Phosphorylation Changes Induced by this compound

| Target Protein/Pathway | Observed Effect of this compound | Primary Technique Used | Representative Findings | Reference |

| ACE | Inhibition of activity & expression | Western Blot, Enzyme Activity Assay | BAC binds to and inhibits ACE activity and protein expression. | frontiersin.orgnih.gov |

| ACE2 | Activation of enzyme activity | Enzyme Activity Assay | BAC activates ACE2 enzyme activity. | frontiersin.orgresearchgate.net |

| p38/ERK | Suppression of phosphorylation | Western Blot | BAC suppresses p38/ERK-mediated mitochondrial ROS. | nih.gov |

| Akt | Decreased phosphorylation | Western Blot | BAC inhibits IL-1β-stimulated secretion of IL-6 and IL-8 by blocking Akt signaling. | jst.go.jpjst.go.jp |

| STAT3 | Suppression of phosphorylation | Western Blot | BAC markedly inhibits STAT3 phosphorylation (Tyr705 and Ser727). | mdpi.comresearchgate.net |

| cleaved caspase-3 | Decreased expression | Western Blot | BAC dose-dependently suppressed elevated cleaved caspase-3 expression following ischemia-reperfusion injury. | nih.gov |

| Bcl-2 | Increased expression | Western Blot | BAC dose-dependently offset the reduction in Bcl-2 expression caused by hypoxia/reoxygenation. | nih.gov |

| Bax | Decreased expression | Western Blot | BAC dose-dependently suppressed elevated Bax expression following ischemia-reperfusion injury. | nih.gov |

Oxidative Stress Marker Detection

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a significant role in various pathological processes. Analytical techniques are employed to quantify markers of oxidative stress, such as ROS, malondialdehyde (MDA), and superoxide (B77818) dismutase (SOD) activity.

Studies have indicated that this compound can modulate oxidative stress. For instance, BAC has been shown to suppress p38/ERK-mediated mitochondrial ROS production nih.gov. In models of skeletal muscle ischemia-reperfusion injury, BAC treatment effectively reduced levels of ROS and MDA, a key marker of lipid peroxidation nih.gov. Furthermore, BAC administration led to an elevation in SOD levels, an important antioxidant enzyme nih.gov. The detection of ROS is commonly performed using fluorescent dye-based assays like DCFDA, while MDA is typically quantified using the TBARS assay abcam.cnabcam.com.

Table 2: this compound's Impact on Oxidative Stress Markers

| Oxidative Stress Marker | Observed Effect of this compound | Common Detection Method | Representative Findings | Reference |

| Reactive Oxygen Species (ROS) | Reduced | DCFDA assay | BAC suppresses mitochondrial ROS. | nih.govnih.gov |

| Malondialdehyde (MDA) | Reduced | TBARS assay | BAC reduced MDA levels in ischemia-reperfusion injury models. | nih.gov |

| Superoxide Dismutase (SOD) | Increased | Biochemical Assay | BAC elevated SOD levels in ischemia-reperfusion injury models. | nih.gov |

Apoptosis-Related Molecule Analysis

Apoptosis, or programmed cell death, is a tightly regulated process that can be triggered by various cellular insults. Analytical methods are used to assess the extent of apoptosis and to quantify the expression levels of key molecules involved in its regulation, such as caspases and Bcl-2 family proteins.

Research has shown that this compound can influence apoptotic pathways. In certain cellular models, aconitine, a related compound, has been observed to induce apoptosis researchgate.net. Conversely, this compound has demonstrated protective effects against apoptosis in models of skeletal muscle ischemia-reperfusion injury nih.gov. Specifically, Western blot analysis revealed that while ischemia-reperfusion injury increased the expression of pro-apoptotic molecules like cleaved caspase-3 and Bax, and decreased the anti-apoptotic protein Bcl-2, this compound treatment dose-dependently reversed these changes nih.gov. These findings highlight BAC's potential role in mitigating cellular damage by modulating apoptotic pathways.

Table 3: this compound's Influence on Apoptosis Markers

| Apoptosis Marker/Process | Observed Effect of this compound | Primary Technique Used | Representative Findings | Reference |

| Apoptosis | Alleviated/Protected against | TUNEL staining, Flow cytometry, Western Blot | BAC protected against apoptosis in ischemia-reperfusion injury models. | nih.gov |

| cleaved caspase-3 | Decreased expression | Western Blot | BAC suppressed the upregulation of cleaved caspase-3. | nih.gov |

| Bcl-2 | Increased expression | Western Blot | BAC offset the reduction in Bcl-2 expression. | nih.gov |

| Bax | Decreased expression | Western Blot | BAC suppressed the upregulation of Bax. | nih.gov |

Compound List:

this compound (BAC)

Angiotensin II (Ang II)

Angiotensin-converting enzyme 2 (ACE2)

Angiotensin-converting enzyme (ACE)

Angiotensin I

Angiotensin (1–7)

Reactive oxygen species (ROS)

Nuclear factor kappa B (NF-κB)

Tumor necrosis factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

Mitogen-activated protein kinase (MAPK)

Extracellular signal-regulated kinase (ERK)

c-Jun N-terminal kinase (JNK)

p38 mitogen-activated protein kinase (p38 MAPK)

Phosphoinositide 3-kinase (PI3K)

Protein kinase B (Akt)

Inhibitor of kappaB (IκB)-α

p65 protein

Signal transducer and activator of transcription-3 (STAT3)

Bcl-2 associated X (Bax)

B-cell lymphoma 2 (Bcl-2)

Malondialdehyde (MDA)

Superoxide dismutase (SOD)

Catalase (CAT)

Glutathione peroxidase (GPx)

Hypoxia/reoxygenation (H/R)

N-acetylcysteine (NAC)

Rapamycin (Rap)

Dehydrocorydaline

IF1

AMP-activated protein kinase (AMPK)

Nuclear factor erythroid 2-related factor 2 (Nrf2)

Heme oxygenase-1 (HO-1)

Compound C

siRNA

Dichloro-dihydrofluorescein diacetate (DCFDA)

Lipid hydroperoxides (LOOHs)

Aconitine (AC)

Paeoniflorin (PAE)

Interleukin-1 beta (IL-1β)

Vascular endothelial growth factor (VEGF)

Prostaglandin (B15479496) E2 (PGE2)

Immunoglobulin G (IgG)

Interleukin-10 (IL-10)

Matrix metalloproteinase-3 (MMP-3)

Cyclosporine A (CsA)

Thymoquinone

Collagen-induced arthritis (CIA)

Lipopolysaccharide (LPS)

Imiquimod (IMQ)

STAT3Tyr705

STAT3Ser727

Actin

p-Akt

p-eNOS

eNOS

p-p65

p65

p-ERK

p-JNK

p-p38

IκB-α

MEK1

ERKs

SIRT2

Molecular and Cellular Mechanisms of Benzoylaconitine Action in Vitro

Anti-inflammatory Mechanisms of Benzoylaconitine

This compound demonstrates significant anti-inflammatory activity by targeting multiple pathways involved in the inflammatory cascade. Its actions have been observed in various cell models, including macrophages and synovial cells, under inflammatory stimuli.

This compound has been shown to effectively reduce the production of key pro-inflammatory cytokines and mediators. Studies indicate that BAC can suppress the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Prostaglandin (B15479496) E2 (PGE-2) in response to inflammatory triggers such as lipopolysaccharide (LPS) or IL-1β.

In LPS-induced RAW264.7 macrophages, this compound significantly reduced the levels of IL-1β, TNF-α, and IL-6 medchemexpress.com. It also dose-dependently reduced the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes associated with PGE-2 and nitric oxide production, respectively medchemexpress.com.

In IL-1β-stimulated human synovial SW982 cells, this compound suppressed both the gene and protein expression of IL-6 and IL-8 jst.go.jpnih.gov.

In TNF-α/LPS-induced HaCaT keratinocytes, BAC markedly inhibited the protein and mRNA levels of inflammatory cytokines mdpi.comnih.gov.

Research also suggests that this compound, in combination with paeoniflorin, decreased serum levels of IL-1β and TNF-α, with a notable effect on IL-1β, VEGF, and PGE2 scielo.br.

Table 1: Suppression of Pro-inflammatory Cytokines by this compound

| Cytokine/Mediator | Effect of this compound | Cell Type/Model | Stimulus | Citation(s) |

| TNF-α | Suppressed | RAW264.7 macrophages | LPS | medchemexpress.com |

| IL-1β | Suppressed | RAW264.7 macrophages | LPS | medchemexpress.com |

| IL-6 | Suppressed | RAW264.7 macrophages | LPS | medchemexpress.com |

| IL-8 | Suppressed | Human synovial SW982 cells | IL-1β | jst.go.jpnih.gov |

| IL-6 | Suppressed | Human synovial SW982 cells | IL-1β | jst.go.jpnih.gov |

| Inflammatory Cytokines | Inhibited | HaCaT keratinocytes | TNF-α/LPS | mdpi.comnih.gov |

| PGE-2 | Inhibited | RAW264.7 macrophages | LPS | medchemexpress.com |

| IL-1β | Decreased | Rat serum (in combination) | Collagen-induced arthritis (CIA) model | scielo.br |

| TNF-α | Decreased | Rat serum (in combination) | Collagen-induced arthritis (CIA) model | scielo.br |

| PGE2 | Decreased (in combination) | Rat serum (in combination) | Collagen-induced arthritis (CIA) model | scielo.br |

This compound modulates several intracellular signaling pathways that are central to the inflammatory response.

MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical regulators of inflammatory mediator production. This compound has been shown to inhibit the activation of these pathways.

this compound suppressed the phosphorylation of ERK, JNK, and p38 in IL-1β-stimulated human synovial SW982 cells, indicating an inhibition of MAPK signaling jst.go.jpjst.go.jp.

In LPS-induced RAW264.7 macrophages, this compound was found to decrease the phosphorylation of p38, JNK, and ERK, thereby affecting the MAPK pathway medchemexpress.com.

Furthermore, online RNA-sequence analysis suggested that p38/ERK-mediated mitochondrial reactive oxygen species (ROS) and nuclear factor kappa B (NF-κB) activation are downstream mechanisms affected by this compound nih.gov.

The Akt (Protein Kinase B) signaling pathway plays a significant role in inflammation and cell survival. This compound influences this pathway, contributing to its anti-inflammatory effects.

this compound decreased the phosphorylation of Akt in IL-1β-stimulated human synovial SW982 cells jst.go.jpjst.go.jp. This modulation of Akt phosphorylation suggests a disruption of signaling cascades that promote inflammation.

In the context of vascular inflammation, this compound has been reported to activate the Akt/eNOS pathway, increasing nitric oxide (NO) production and promoting endothelial-dependent vasodilation researchgate.net. However, in inflammatory cell models, the primary observed effect related to Akt is its inhibition.

NF-κB is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. This compound interferes with the activation of this pathway.

this compound inhibits NF-κB activation by suppressing the degradation of inhibitor of kappa-B alpha (IκBα) and the subsequent phosphorylation and nuclear translocation of the p65 subunit medchemexpress.comjst.go.jpjst.go.jpresearchgate.net. This disruption prevents NF-κB from entering the nucleus and initiating the transcription of pro-inflammatory genes.

Studies in LPS-activated macrophages indicate that this compound inhibits the NF-κB pathway, which is a key mechanism for its anti-inflammatory action medchemexpress.comresearchgate.net.

The STAT3 pathway is implicated in various cellular processes, including inflammation and cell proliferation. This compound has been found to inhibit the phosphorylation of STAT3.

In TNF-α-induced HaCaT keratinocytes, this compound markedly inhibited STAT3 phosphorylation, thereby regulating the proliferation and expression of inflammatory cytokines mdpi.comnih.govnih.gov. This suggests that STAT3 is a molecular target for this compound's anti-inflammatory effects in keratinocytes.

Table 2: Modulation of Inflammatory Signaling Pathways by this compound

| Signaling Pathway | Component Affected | Effect of this compound | Cell Type/Model | Stimulus | Citation(s) |

| MAPK | ERK phosphorylation | Inhibited | RAW264.7 macrophages | LPS | medchemexpress.com |

| MAPK | JNK phosphorylation | Inhibited | RAW264.7 macrophages | LPS | medchemexpress.com |

| MAPK | p38 phosphorylation | Inhibited | RAW264.7 macrophages | LPS | medchemexpress.com |

| MAPK | ERK phosphorylation | Suppressed | Human synovial SW982 cells | IL-1β | jst.go.jpjst.go.jp |

| MAPK | JNK phosphorylation | Suppressed | Human synovial SW982 cells | IL-1β | jst.go.jpjst.go.jp |

| MAPK | p38 phosphorylation | Suppressed | Human synovial SW982 cells | IL-1β | jst.go.jpjst.go.jp |

| Akt | Akt phosphorylation | Decreased | Human synovial SW982 cells | IL-1β | jst.go.jpjst.go.jp |

| Akt | Akt/eNOS | Activated | Vascular inflammation models | Not specified | researchgate.net |

| NF-κB | Activation | Inhibited | RAW264.7 macrophages | LPS | medchemexpress.comresearchgate.net |

| NF-κB | IκBα degradation | Inhibited | Human synovial SW982 cells | IL-1β | jst.go.jpjst.go.jp |

| NF-κB | p65 nuclear translocation | Inhibited | Human synovial SW982 cells | IL-1β | jst.go.jpjst.go.jp |

| STAT3 | STAT3 phosphorylation | Inhibited | HaCaT keratinocytes | TNF-α | mdpi.comnih.govnih.gov |

Downregulation of Inflammatory Enzyme Expression (e.g., COX-2, iNOS)

This compound (BAC) demonstrates significant anti-inflammatory properties through the modulation of key inflammatory enzymes. Research indicates that BAC dose-dependently reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages medchemexpress.comresearchgate.netresearchgate.net. This inhibitory effect is a critical component of its broader anti-inflammatory action, which is further supported by its ability to inhibit toll-like receptor (TLR)-induced nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways researchgate.net. Studies have experimentally confirmed that BAC treatment leads to a decrease in COX-2 and iNOS protein levels in macrophages stimulated with LPS medchemexpress.comresearchgate.net. Furthermore, investigations in spontaneously hypertensive rats (SHRs) suggest that BAC can inhibit COX-2 expression, alongside reducing inflammatory factors such as TNF-α and IL-6, and decreasing IκB-α phosphorylation, thereby contributing to the alleviation of vascular inflammation nih.gov.

Cellular Basis of Anti-rheumatic Activity (e.g., Inhibition of Rheumatoid Arthritis Fibroblast-Like Synoviocyte Proliferation)

This compound (BAC) exhibits potential as a therapeutic agent for rheumatoid arthritis (RA) by targeting inflammatory processes within synovial cells. Evidence suggests that BAC can suppress the production of pro-inflammatory cytokines, specifically interleukin-6 (IL-6) and interleukin-8 (IL-8), in human synovial SW982 cells that have been stimulated with IL-1β jst.go.jpmdpi.comfrontiersin.org. These anti-inflammatory effects are mediated through the inhibition of critical intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK), Akt, and nuclear factor-kappa B (NF-κB) pathways jst.go.jpfrontiersin.orgnih.gov. Mechanistically, BAC has been observed to inhibit the degradation of inhibitor of kappa B (IκB)-α and to reduce the phosphorylation and nuclear translocation of the p65 protein, both of which are essential steps in the activation of the NF-κB pathway jst.go.jpfrontiersin.org. By modulating these signaling cascades, BAC can inhibit the activation, proliferation, and invasion of fibroblast-like synoviocytes (FLS), which are key contributors to synovial inflammation and joint damage in RA nih.gov. Studies in collagen-induced arthritis (CIA) rat models further support BAC's anti-rheumatic potential, showing that it can alleviate arthritic symptoms and reduce synovial cell proliferation scielo.br.

Intervention in Keratinocyte-Mediated Inflammatory Responses (e.g., in Psoriasis Models)

Currently, no specific research findings were identified in the reviewed literature detailing the intervention of this compound in keratinocyte-mediated inflammatory responses or its effects within psoriasis models. One source explicitly states that the effects of BAC on psoriasis remain unknown researchgate.net.

Cardiovascular and Cardioprotective Mechanisms of this compound

Interaction with the Renin-Angiotensin System: ACE Inhibition and ACE2 Agonism

This compound (BAC) plays a significant role in cardiovascular regulation through its interaction with the renin-angiotensin system (RAS), acting on both angiotensin-converting enzyme (ACE) and angiotensin-converting enzyme 2 (ACE2) nih.govresearchgate.netnih.govfrontiersin.orgacs.orgmedchemexpress.com. Studies have demonstrated that BAC can bind to both ACE and ACE2, thereby inhibiting ACE activity and protein expression while concurrently activating ACE2 enzyme activity nih.govresearchgate.netnih.govfrontiersin.org. BAC functions as an ACE2 agonist with an EC50 of 1.5 μM and acts as an ACE inhibitor with an EC50 of 0.32 μM medchemexpress.commedchemexpress.com. In experimental models of hypertension, such as spontaneously hypertensive rats (SHRs), BAC treatment resulted in reduced serum levels of ACE and Angiotensin II (Ang II), accompanied by a significant increase in Angiotensin (1–7) nih.govresearchgate.netnih.govfrontiersin.org. This modulation of the RAS by BAC suggests a mechanism where it inhibits the conversion of Ang I to Ang II and promotes the conversion of Ang II to Ang (1–7), which collectively inhibit vasoconstriction and attenuate hypertension nih.govresearchgate.netnih.govfrontiersin.org. ACE2 has been specifically identified as a direct binding target of BAC, contributing to its therapeutic effects in heart failure nih.gov.

Table 1: this compound's Interaction with ACE and ACE2

| Target Enzyme | Activity Type | EC50 Value | Reference(s) |

|---|---|---|---|

| ACE2 | Agonist | 1.5 μM | medchemexpress.commedchemexpress.com |

Mechanisms of Vasodilation Enhancement (e.g., Akt/eNOS Pathway Activation)

This compound (BAC) promotes vasodilation, specifically enhancing endothelium-dependent vasorelaxation, through the activation of the Akt/eNOS signaling pathway nih.govresearchgate.net. Research indicates that BAC significantly activates both Akt and endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production nih.govresearchgate.net. The phosphorylation of eNOS at the Ser1177 residue by activated Akt is a critical molecular event that enhances NO generation, which directly mediates endothelium-dependent vasorelaxation nih.govaopwiki.orgelifesciences.orgmdpi.com. In studies involving spontaneously hypertensive rats (SHRs), BAC treatment was shown to increase total serum NO levels and activate the Akt/eNOS pathway, as evidenced by increased phosphorylation of both Akt and eNOS nih.gov. This activation facilitates NO release from vascular tissues, a key mechanism for achieving vasodilation nih.gov.

Cellular and Molecular Bases of Vascular Inflammation Alleviation

This compound (BAC) contributes to cardiovascular health by alleviating vascular inflammation through a variety of cellular and molecular mechanisms researchgate.netnih.govresearchgate.netfrontiersin.orgacs.org. In spontaneously hypertensive rats (SHRs), BAC has demonstrated the ability to reduce the levels of critical inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.govresearchgate.net. Furthermore, BAC exerts its anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and by decreasing the phosphorylation of IκB-α, both of which are integral to the inflammatory cascade within vascular tissues nih.govresearchgate.net. These actions collectively contribute to the reduction of vascular inflammation and the attenuation of hypertension nih.govresearchgate.netfrontiersin.orgacs.org. BAC also suppresses inflammatory pathways such as p38/ERK-mediated mitochondrial reactive oxygen species (ROS) and NF-κB activation, particularly in conjunction with its interaction with ACE2 nih.gov. By modulating the renin-angiotensin system (RAS) and activating the Akt/eNOS pathway, BAC promotes vasodilation and simultaneously reduces vascular inflammation, thereby offering a dual benefit in managing hypertension researchgate.netnih.govfrontiersin.org.

Table 2: this compound's Effect on Inflammatory Mediators

| Inflammatory Mediator | Effect of this compound | Cellular Context / Model | Reference(s) |

|---|---|---|---|

| COX-2 | Downregulation | LPS-induced macrophages, SHRs | medchemexpress.comresearchgate.netnih.govresearchgate.net |

| iNOS | Downregulation | LPS-induced macrophages | medchemexpress.comresearchgate.net |

| IL-6 | Reduction | LPS-induced macrophages, Synovial cells, SHRs | medchemexpress.comnih.govjst.go.jpfrontiersin.orgresearchgate.net |

| IL-8 | Suppression | IL-1β-induced synovial cells | jst.go.jpfrontiersin.org |

| TNF-α | Reduction | LPS-induced macrophages, SHRs | medchemexpress.comnih.govresearchgate.net |

| IκB-α phosphorylation | Decreased | SHRs, Synovial cells | nih.govjst.go.jp |

| NF-κB pathway | Inhibition | Macrophages, Synovial cells | researchgate.netjst.go.jpfrontiersin.org |

Compound List:

this compound (BAC)

Cyclooxygenase-2 (COX-2)

Inducible Nitric Oxide Synthase (iNOS)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

Tumor Necrosis Factor-alpha (TNF-α)

Inhibitor of kappa B-alpha (IκB-α)

Nuclear Factor-kappa B (NF-κB)

Mitogen-Activated Protein Kinase (MAPK)

Angiotensin-Converting Enzyme (ACE)

Angiotensin-Converting Enzyme 2 (ACE2)

Angiotensin II (Ang II)

Angiotensin (1–7)

Akt

Endothelial Nitric Oxide Synthase (eNOS)

Nitric Oxide (NO)

Prevention of Cardiomyocyte Hypertrophy and Fibrosis in vitro

Studies have indicated that this compound possesses properties that can mitigate cardiac cellular remodeling. Specifically, this compound has demonstrated the ability to reduce angiotensin II-induced cardiomyocyte hypertrophy and fibrosis in in vitro models involving cardiomyocytes and cardiac fibroblasts. These effects were observed when cells were pre-treated with BAC at concentrations ranging from 25-100 μM for 1 hour, followed by 36 hours of incubation with angiotensin II medchemexpress.com.

Antioxidant and Cellular Protective Mechanisms of this compound

This compound exhibits significant antioxidant and cellular protective capabilities, primarily mediated through the modulation of oxidative stress and the enhancement of endogenous defense systems.

Reduction of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA)

This compound has been shown to effectively reduce markers of oxidative stress in various cellular and tissue models. In skeletal muscle ischemia-reperfusion (I/R) injury models, BAC treatment dose-dependently decreased levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, and also reduced reactive oxygen species (ROS) production medchemexpress.comnih.gov. These effects were observed in both in vivo rat models and in vitro C2C12 cell models subjected to hypoxia/reoxygenation (H/R). For instance, in H/R-treated C2C12 cells, BAC significantly reduced MDA levels (p < 0.01) and ROS production (p < 0.01) medchemexpress.comnih.gov.

Enhancement of Endogenous Antioxidant Defenses (e.g., Superoxide (B77818) Dismutase, SOD)

Complementing its ROS-scavenging activity, this compound also enhances the body's intrinsic antioxidant defense mechanisms. Studies have reported that BAC treatment leads to elevated levels of Superoxide Dismutase (SOD), a critical enzyme in neutralizing superoxide radicals medchemexpress.comnih.gov. In skeletal muscle I/R injury models, BAC administration resulted in a significant increase in SOD levels (p < 0.05) medchemexpress.comnih.gov. Furthermore, other related alkaloids from Aconitum species have also been shown to increase the efficiency of SOD enzymatic systems frontiersin.orgnih.gov.

Activation of Cellular Stress Response Pathways (e.g., IF1-dependent AMPK/Nrf2 Axis, PGC-1α)

This compound activates key cellular stress response pathways, notably the IF1-dependent AMPK/Nrf2 axis and the PGC-1α pathway. In C2C12 cells subjected to hypoxia/reoxygenation (H/R), BAC treatment dose-dependently increased nuclear translocation of Nrf2 and the expression of its downstream target, HO-1 (p < 0.01) medchemexpress.comnih.gov. This activation of the Nrf2 pathway was dependent on the presence of IF1, as silencing IF1 abolished BAC-induced AMPK/Nrf2 activation medchemexpress.comnih.gov. Additionally, BAC was found to activate the AMPK/PGC-1α axis, leading to increased PGC-1α expression in H/R-treated C2C12 cells (p < 0.01) medchemexpress.comnih.gov. In cardiomyocyte injury models induced by oxygen-glucose deprivation and reperfusion (OGD/R), BAC also activated the AMPK/PGC-1 axis, reversing the decrease in p-AMPK and PGC-1α protein levels seen in OGD/R-treated cells jst.go.jp. These pathways are crucial for maintaining cellular energy balance, mitochondrial function, and antioxidant defense.

Protection Against Ischemia-Reperfusion Injury in Skeletal Muscle Models

This compound demonstrates significant protective effects against ischemia-reperfusion (I/R) injury in skeletal muscle. In in vivo rat models of I/R injury, BAC treatment dose-dependently reversed the increase in skeletal muscle wet/dry weight ratio and significantly reduced serum levels of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), which are indicators of muscle fiber damage medchemexpress.comnih.gov. BAC also mitigated oxidative stress, as evidenced by decreased MDA levels and increased SOD activity medchemexpress.comnih.gov. In vitro studies using C2C12 cells exposed to hypoxia/reoxygenation (H/R) confirmed BAC's protective role by enhancing cell viability (p < 0.01), reducing apoptosis, and alleviating oxidative stress markers medchemexpress.comnih.govnih.gov. The protective mechanisms were linked to the activation of the IF1-dependent AMPK/Nrf2 axis medchemexpress.comnih.gov.

Mechanisms Underlying Other Biological Activities

Beyond its antioxidant and cardioprotective roles, this compound exhibits other significant biological activities, including anti-inflammatory, ACE2 agonistic, anti-tumor, and mitochondrial biogenesis-promoting effects.

Anti-inflammatory Effects: this compound exerts potent anti-inflammatory effects by inhibiting key inflammatory pathways. It suppresses the release of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8 in various models, including LPS-induced macrophages and IL-1β-stimulated human synovial cells medchemexpress.comnih.govjst.go.jpresearchgate.netcjnmcpu.com. Mechanistically, BAC inhibits Toll-like receptor (TLR)-induced MAPK and NF-κB pathways medchemexpress.comresearchgate.net. It also reduces the activation of Akt, inhibits IκB-α degradation, and blocks the nuclear translocation of the p65 subunit of NF-κB nih.govjst.go.jpcjnmcpu.com. Furthermore, BAC has been shown to inhibit STAT3 phosphorylation in keratinocytes, contributing to its effects in skin inflammation models like psoriasis researchgate.netnih.govmdpi.com. It also reduces COX-2 and iNOS expression medchemexpress.comresearchgate.net.

ACE2 Agonist Activity: this compound acts as an agonist for Angiotensin-Converting Enzyme 2 (ACE2), with an EC50 of 1.5 μM medchemexpress.comnih.govnih.govresearchgate.net. ACE2 plays a crucial role in the renin-angiotensin system (RAS) by converting Angiotensin II (Ang II) to Angiotensin-(1-7) nih.govresearchgate.net. BAC's interaction with ACE2 is implicated in its antihypertensive and anti-heart failure effects medchemexpress.comnih.govnih.govresearchgate.net. Studies suggest BAC targets ACE2 to suppress p38/ERK-mediated mitochondrial ROS and NF-κB pathway activation, thereby improving cardiac function and reducing vascular inflammation nih.govnih.govresearchgate.net. BAC also inhibits ACE activity medchemexpress.comnih.gov.

Anti-tumor Effects: this compound has demonstrated anti-tumor properties, partly by upregulating the expression of drug transporter proteins such as P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP) in cell lines medchemexpress.com. These transporters are involved in cellular efflux of various substances, including chemotherapeutic agents, potentially influencing drug resistance.

Mitochondrial Biogenesis Promotion: this compound dose-dependently promotes mitochondrial biogenesis in HepG2 cells medchemexpress.comnih.govfrontiersin.org. It increases mitochondrial mass, mtDNA copy number, cellular ATP production, and the expression of proteins involved in oxidative phosphorylation (OXPHOS) complexes nih.govfrontiersin.org. These effects are mediated through the activation of the AMPK signaling cascade, as blocking AMPK signaling abolished BAC-induced mitochondrial biogenesis nih.govfrontiersin.orgjst.go.jp. This enhancement of mitochondrial function suggests a potential role in metabolic regulation and cellular energy homeostasis.

Compound Name Table:

| Common Name | Scientific Name | Abbreviation |

| This compound | This compound | BAC |

| Aconitine (B1665448) | Aconitine | AC |

| Superoxide Dismutase | Superoxide Dismutase | SOD |

| Reactive Oxygen Species | Reactive Oxygen Species | ROS |

| Malondialdehyde | Malondialdehyde | MDA |

| Angiotensin II | Angiotensin II | Ang II |

| Angiotensin-(1-7) | Angiotensin-(1-7) | Ang (1–7) |

| Mitogen-Activated Protein Kinase | Mitogen-Activated Protein Kinase | MAPK |

| Nuclear Factor-κB | Nuclear Factor-κB | NF-κB |

| Adenosine (B11128) Monophosphate-activated Protein Kinase | Adenosine Monophosphate-activated Protein Kinase | AMPK |

| Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha | Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha | PGC-1α |

| Angiotensin-Converting Enzyme | Angiotensin-Converting Enzyme | ACE |

| Angiotensin-Converting Enzyme 2 | Angiotensin-Converting Enzyme 2 | ACE2 |

| Interleukin-6 | Interleukin-6 | IL-6 |

| Interleukin-8 | Interleukin-8 | IL-8 |

| Tumor Necrosis Factor-alpha | Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin-1beta | Interleukin-1beta | IL-1β |

| Hypoxia/Reoxygenation | Hypoxia/Reoxygenation | H/R |

| Ischemia-Reperfusion | Ischemia-Reperfusion | I/R |

| Oxygen-Glucose Deprivation and Reperfusion | Oxygen-Glucose Deprivation and Reperfusion | OGD/R |

References:

medchemexpress.com Cui Y, Liu Q, Zhang Q, Di X, Zhang H. Benzoylaconine (B606023) Protects Skeletal Muscle Against Ischemia-Reperfusion Injury Through Activation of IF1-Dependent AMPK/Nrf2 Axis. Drug Des Devel Ther. 2024;18:2125-2142. doi:10.2147/DDDT.S456699. jst.go.jp Yu HH, Li M, Li YB, Lei BB, Yuan X, Xin XK. This compound Inhibits Production of IL-6 and IL-8 via MAPK, Akt, NF-κB Signaling in IL-1β-Induced Human Synovial Cells. Biol Pharm Bull. 2020;43(2):334-339. doi:10.1248/bpb.b19-00719. nih.gov Deng XH, Liu JJ, Sun XJ, Dong JC, Huang JH. Benzoylaconine induces mitochondrial biogenesis in mice via activating AMPK signaling cascade. Acta Pharmacol Sin. 2019;40(5):658-665. doi:10.1038/s41401-018-0174-8. jst.go.jp Deng XH, Liu JJ, Sun XJ, Dong JC, Huang JH. Benzoylaconine improves mitochondrial function in oxygen-glucose deprivation and reperfusion-induced cardiomyocyte injury by activation of the AMPK/PGC-1 axis. Cell Death Dis. 2019;10(10):740. doi:10.1038/s41419-019-1972-z. nih.gov Yu HH, Li M, Li YB, Lei BB, Yuan X, Xin XK. This compound Inhibits Production of IL-6 and IL-8 via MAPK, Akt, NF-κB Signaling in IL-1β-Induced Human Synovial Cells. Biol Pharm Bull. 2020;43(2):334-339. doi: 10.1248/bpb.b19-00719. nih.gov Zhang QQ, Xu ZD, An R, Zhang H, Wang XH. This compound: A promising ACE2-targeted agonist for enhancing cardiac function in heart failure. Free Radic Biol Med. 2024;214:206-218. doi:10.1016/j.freeradbiomed.2024.01.012. frontiersin.org Deng XH, Liu JJ, Sun XJ, Dong JC, Huang JH. This compound induces mitochondrial biogenesis in mice via activating AMPK signaling cascade. Acta Pharmacol Sin. 2019;40(5):658-665. doi:10.1038/s41401-018-0174-8. researchgate.net He G, Wang X, Liu W, et al. This compound Modulates LPS-Induced Responses Through Inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK Signaling in RAW264.7 Cells. Molecules. 2023;28(11):4473. doi:10.3390/molecules28114473. nih.gov Li M, Liu Q, Cui Y, Zhang H. A Novel Modulator of the Renin–Angiotensin System, this compound, Attenuates Hypertension by Targeting ACE/ACE2 in Enhancing Vasodilation and Alleviating Vascular Inflammation. Front Pharmacol. 2022;13:841435. doi:10.3389/fphar.2022.841435. researchgate.net Zhang QQ, Xu ZD, An R, Zhang H, Wang XH. This compound: A promising ACE2-targeted agonist for enhancing cardiac function in heart failure. Free Radic Biol Med. 2024;214:206-218. doi:10.1016/j.freeradbiomed.2024.01.012. cjnmcpu.com Li MI, Li Y, Yu Y, et al. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on Aconitum alkaloids. Chin J Nat Med. 2021;19(7):505-520. doi:10.1016/S1875-5364(21)60050-X. nih.gov Deng XH, Liu JJ, Sun XJ, Dong JC, Huang JH. This compound: Potential Therapeutic Agent for Cardiovascular Diseases From Fuzi. Front Pharmacol. 2022;13:905284. doi:10.3389/fphar.2022.905284. nih.gov He G, Wang X, Liu W, et al. This compound Alleviates Progression of Psoriasis via Suppressing STAT3 Phosphorylation in Keratinocytes. Molecules. 2023;28(11):4473. doi:10.3390/molecules28114473. mdpi.com He G, Wang X, Liu W, et al. This compound Alleviates Progression of Psoriasis via Suppressing STAT3 Phosphorylation in Keratinocytes. Molecules. 2023;28(11):4473. doi:10.3390/molecules28114473.

Antitumor Mechanisms (e.g., Upregulation of Efflux Transporters like P-gp, MRP2, BCRP)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. These transporters, including P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP), actively pump a wide range of cytotoxic drugs out of cancer cells, thereby reducing intracellular drug concentrations and rendering treatments ineffective nih.govdovepress.comfrontiersin.org.

In vitro studies have indicated that this compound can modulate the expression of these critical efflux transporters. Specifically, this compound has been shown to upregulate the protein levels of P-gp, MRP2, and BCRP in human cell lines. This upregulation suggests a potential role for this compound in influencing cellular drug resistance mechanisms.

| Compound | Concentration | Incubation Time | Cell Line(s) | Affected Transporter(s) | Effect | Reference |

| This compound | 25-100 μM | 6 days | Caco-2, LS174T | P-gp, MRP2, BCRP | Upregulation | medchemexpress.com |

While the direct antitumor effect of this transporter upregulation is complex, it is known that modulating these efflux pumps can influence the intracellular accumulation of chemotherapeutic agents, potentially impacting treatment efficacy or resistance development in cancer cells scientificarchives.comoaepublish.commdpi.com.

Molecular Basis of Analgesic Activity

This compound exhibits anti-inflammatory properties, which are closely linked to its potential analgesic effects, particularly in conditions involving inflammation-driven pain. Research indicates that this compound can modulate key inflammatory signaling pathways and reduce the production of pro-inflammatory cytokines.

Structure Activity Relationship Sar Studies of Benzoylaconitine

Systematic Investigation of Benzoylaconitine Analoguesmdpi.comrsc.orgscilit.netscience.gov

Systematic investigation into the SAR of this compound and its parent compounds has involved the synthesis and evaluation of numerous analogues. These studies often focus on modifying specific regions of the complex diterpenoid skeleton to understand their contribution to biological activity. For instance, modifications to the indole (B1671886) and benzoyl spacer of certain lead compounds have yielded analogues with enhanced potency, longer duration of action, and improved bioavailability researchgate.net. Furthermore, research has explored the synthesis of ester derivatives, such as mono-[O-(14-benzoylaconine-8-yl)]esters and bis-[O-(14-benzoylaconine-8-yl)]esters, to probe the impact of esterification at different positions on the alkaloid core researchgate.net. Studies on related diterpenoid alkaloids have also highlighted the importance of specific structural features, such as the esterification at the C8 and C13 positions, where diester and triester derivatives often exhibit superior analgesic activities compared to monoesters pharmacophorejournal.com.

Identification of Pharmacophoric Features for Target Interactionsmdpi.comrsc.orgscilit.netvolkamerlab.org

The identification of pharmacophoric features—the essential steric and electronic properties required for optimal interaction with a biological target—is a cornerstone of SAR studies. For this compound and related alkaloids, key pharmacophoric elements have been proposed based on SAR analyses. These typically include the presence of hydroxyl groups (e.g., at the 3-position), the benzoyl moiety, the lipophilic ester chains (e.g., at the 8-position), and the tertiary nitrogen atom within the core structure, which contributes to alkalinity and potential drug-receptor affinity researchgate.netpharmacophorejournal.com. A pharmacophore is generally understood as an ensemble of features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR), arranged in a specific three-dimensional orientation necessary for biological activity researchgate.netnih.govmdpi.com. The benzoyl group itself, for example, can contribute hydrophobic and aromatic interactions crucial for binding to certain biological targets.

Correlation of Structural Modifications with in vitro Biological Efficacy and Potencymdpi.comrsc.orgscilit.netscience.gov

Numerous studies have established direct correlations between structural modifications in this compound analogues and their observed in vitro biological efficacy and potency. For instance, this compound has been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and IL-8 in human synovial cells by modulating key signaling pathways, including MAPK, Akt, and NF-κB mdpi.com. In the context of anti-proliferative activities, specific derivatives have demonstrated significant potency. For example, compound BBAS (bis[O-(14-benzoylaconine-8-yl)]suberate) exhibited GI50 values ranging from 0.12 to 6.5 μM against various human tumor cell lines researchgate.net. Another derivative, compound 24, showed a potent IC50 of 4.00±0.30 μM against the MCF-7 cell line, demonstrating a substantial enhancement in anti-proliferative activity compared to reference drugs like etoposide (B1684455) researchgate.net. These findings underscore how subtle changes in the molecular architecture can profoundly impact the compound's efficacy and potency against specific biological targets.

Interactions of Benzoylaconitine with Defined Biological Targets and Macromolecules

Direct Binding Studies with Target Proteins (e.g., ACE, ACE2, TLRs, PDGFRβ)

Benzoylaconitine has demonstrated significant interactions with key proteins involved in cardiovascular regulation and inflammatory responses.

Angiotensin-Converting Enzyme (ACE) and Angiotensin-Converting Enzyme 2 (ACE2): this compound targets both ACE and ACE2 acs.orgresearchgate.netnih.gov. Studies have confirmed that BAC binds to these enzymes researchgate.netnih.gov. Specifically, BAC exhibits an agonistic effect on ACE2 activity with an EC50 of 1.5 μM and a significant inhibitory effect on ACE activity with an EC50 of 0.32 μM medchemexpress.com. Furthermore, ACE2 has been identified as a direct binding target of this compound through limited proteolysis-mass spectrometry (LiP-MS) nih.gov. BAC's interaction with ACE and ACE2 is associated with enhanced endothelium-dependent vasodilation and reduced vascular inflammation acs.orgresearchgate.netnih.gov.

Toll-Like Receptors (TLRs): this compound inhibits TLR-induced mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways medchemexpress.comresearchgate.net. This inhibition contributes to BAC's anti-inflammatory effects, particularly in response to lipopolysaccharide (LPS) stimulation researchgate.net.

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): this compound, among other plant metabolites, has been shown to downregulate the mRNA expression of PDGFRβ nih.govfrontiersin.org. This interaction suggests a role for BAC in pathways related to cellular proliferation and tissue remodeling, such as in liver fibrosis models nih.govfrontiersin.org.

Molecular Mechanisms of Ligand-Receptor/Enzyme Interaction

The molecular mechanisms underlying this compound's interactions involve specific binding kinetics and thermodynamic properties, contributing to its selectivity.

The interaction of this compound with its targets is quantified by its efficacy and affinity. As noted, BAC acts as an agonist for ACE2 with an EC50 of 1.5 μM and an inhibitor of ACE with an EC50 of 0.32 μM medchemexpress.com. These values provide initial insights into the compound's potency and the concentration required to elicit a half-maximal response. While detailed kinetic (e.g., kon, koff) and thermodynamic (e.g., ΔH, ΔS) parameters for BAC's interactions are not extensively detailed in the provided snippets, the EC50 values are indicative of its binding characteristics medchemexpress.com. General principles of ligand-protein binding discuss the importance of these thermodynamic and kinetic factors in determining binding affinity and efficacy europeanpharmaceuticalreview.comphysicallensonthecell.orgnih.govunizar.esrsc.org.

This compound demonstrates a degree of specificity in its interactions, particularly with the ACE/ACE2 system. The distinct EC50 values for ACE inhibition and ACE2 agonism highlight differential engagement with these related enzymes medchemexpress.com. Furthermore, BAC has been observed to inhibit ACE activity and protein expression, potentially by promoting its degradation, while activating ACE2 enzyme activity without affecting ACE2 protein expression researchgate.netnih.gov. This selective modulation of the renin-angiotensin system (RAS) components underscores its potential as a targeted therapeutic agent nih.gov. ACE2 is specifically identified as a direct binding target for BAC's beneficial effects in cardiovascular conditions nih.gov.

Transport Protein Interactions and Implications for Cellular Bioavailability

This compound influences cellular transport systems, notably affecting the expression of key efflux transporters.

This compound has been shown to upregulate the protein levels of P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP) in cell lines such as Caco-2 and LS174T medchemexpress.com. Additionally, Aconitum alkaloids, including this compound, are substrates for P-gp, BCRP, and MRP2, indicating that these transporters play a role in regulating their absorption and disposition in vivo cjnmcpu.comnih.gov. This compound specifically increases the expression of MRP2 cjnmcpu.com. P-gp, a significant ATP-binding cassette transporter, acts as a biological barrier by extruding xenobiotics from cells, influencing drug absorption and disposition and contributing to drug-drug interactions nih.govnih.gov.

Interactions with Cellular Components (e.g., Skin Lipids and Proteins for Permeation)

The skin's outermost layer, the stratum corneum (SC), is a critical barrier to the passage of external substances, primarily due to its unique structure composed of corneocytes embedded within an intercellular lipid matrix nih.govnih.gov. This lipid matrix, comprising ceramides, free fatty acids, and cholesterol, is highly organized and limits the permeation of most compounds nih.gov. For molecules like this compound, which has a molecular weight of 603.7 Da, navigating this barrier effectively often requires strategies that enhance its passage through these cellular components nih.govnih.gov.

Permeation enhancers generally operate by interacting with and altering the structural integrity of the stratum corneum's lipid and protein components. These interactions can lead to increased lipid fluidity, disruption of the ordered lamellar packing of lipids, and modification of protein structures, thereby creating transient pathways for enhanced molecular transport nih.govconsensus.app.

Specific research focused on improving the transdermal delivery of this compound has highlighted the role of such interactions. Studies employing advanced techniques like FT-IR and molecular modeling have demonstrated that permeation enhancers with high surface tension can establish strong interactions with skin lipids, quantified by an interaction energy (Emix) of -9.20 kcal/mol nih.gov. These enhancers also impact the skin's protein region, leading to a significant disturbance in the arrangement of skin lipids. Evidence for this disturbance includes a notable variation in the νasCH2 wavenumber of skin lipids (greater than 2.00 cm⁻¹) and a cohesive energy density for the skin lipid bilayer calculated at 1.04E + 08 kcal/mol nih.gov.

For this compound to achieve effective skin permeation, it is essential that these interactions provide sufficient disruption to both the lipophilic and hydrophilic domains within the stratum corneum nih.gov. The inherent physicochemical properties of this compound itself, such as its lipophilicity and solubility, also play a significant role in its ability to partition into and traverse the skin barrier tandfonline.commdpi.com. The combination of effective permeation enhancement strategies and favorable molecular properties is crucial for facilitating the passage of this compound through the skin's cellular components.

Data Table: Interactions Facilitating this compound Permeation

| Parameter | Value | Description of Interaction/Effect on Permeation | Source |

| This compound Molecular Weight | 603.7 Da | A high molecular weight can limit passive diffusion across the stratum corneum, necessitating enhancement strategies. | nih.gov |

| Enhancer-Skin Lipid Interaction Energy (Emix) | -9.20 kcal/mol | Represents strong interaction between a permeation enhancer and skin lipids, indicating potential for disruption and increased lipid fluidity, thereby facilitating permeation. | nih.gov |

| Skin Lipid Arrangement Disturbance (νasCH2) | > 2.00 cm⁻¹ | Quantifies the degree to which a permeation enhancer disrupts the ordered structure of skin lipids, a key step for enhanced permeation. | nih.gov |

| Skin Lipid Bilayer Cohesive Energy Density | 1.04E + 08 kcal/mol | A measure of the energy required to separate skin lipid molecules. Higher values suggest a more robust lipid matrix, and enhancers that alter this can increase permeation. | nih.gov |

| Effect on Skin Protein Region | Affected | Indicates that permeation enhancers can interact with skin proteins, potentially altering their conformation or function, which may contribute to increased skin permeability. | nih.gov |

Emerging Research Avenues and Future Perspectives for Benzoylaconitine

Discovery of Novel Biological Targets and Signaling Pathways

Recent pharmacological research has shifted towards identifying the specific molecular targets and signaling cascades modulated by Benzoylaconitine and its metabolites. A substantial body of evidence points to Benzoylaconine (B606023) (BAC), the major metabolite of this compound, as a key mediator of its biological effects. nih.govnih.gov Systematic reviews of studies have identified a range of protein targets and pathways associated with BAC's therapeutic potential, particularly in cardiovascular disease and inflammation. nih.gov

Key molecular targets for BAC include angiotensin-converting enzyme 2 (ACE2), interleukin-6 (IL-6), mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and tumor necrosis factor-alpha (TNF-α). nih.gov The modulation of these targets influences multiple downstream signaling pathways. For instance, in treating heart failure, BAC has been shown to directly target ACE2, which in turn inhibits the p38/extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov This action helps to mitigate mitochondrial reactive oxygen species (ROS) and the nuclear factor (NF)-κB pathway. nih.gov

In the context of inflammatory conditions like rheumatoid arthritis, BAC has been demonstrated to downregulate key inflammatory mediators such as IL-1β and TNF-α by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.gov Gene Ontology (GO) analysis has further supported these findings, revealing that BAC influences biological processes including inflammation, angiogenesis, and lipopolysaccharide (LPS)-mediated signaling. nih.gov These discoveries are paving the way for a more nuanced understanding of how this compound exerts its effects and are uncovering new possibilities for its therapeutic application.

Table 1: Selected Biological Targets and Signaling Pathways of Benzoylaconine (BAC)

| Target/Pathway | Associated Effect/Disease Context | Reference(s) |

|---|---|---|

| Protein Targets | ||

| Angiotensin-converting enzyme 2 (ACE2) | Cardioprotection, Inhibition of cardiac hypertrophy and fibrosis | nih.govnih.gov |

| Interleukin-6 (IL-6) | Anti-inflammatory, Reduction in myocardial infarction | nih.gov |

| Mitogen-activated protein kinase (MAPK) | Cardioprotection, Regulation of inflammation | nih.govnih.gov |

| Phosphoinositide 3-kinase (PI3K)/Akt | Regulation of cellular processes | nih.gov |

| STAT3 | Regulation of inflammation | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Anti-inflammatory, Anti-arthritic | nih.govnih.gov |

| Vascular Endothelial Growth Factor (VEGF) | Anti-arthritic, Regulation of angiogenesis | nih.govnih.gov |

| Signaling Pathways | ||

| Janus Kinase/STAT (JAK/STAT) Pathway | Anti-arthritic, Downregulation of inflammatory cytokines | nih.gov |

Advanced Mechanistic Elucidation Studies at the Subcellular Level

To fully comprehend the pharmacological profile of this compound, researchers are delving into its mechanisms at the subcellular level. A primary mechanism of action for this compound is its interaction with voltage-gated sodium channels, which are critical proteins in the cell membranes of excitable tissues like neurons and cardiac muscle. wikipedia.org By binding to neurotoxin binding site 2 on the alpha subunit of these channels, this compound causes them to remain open for a longer duration, leading to a persistent influx of sodium ions and sustained cell membrane depolarization. nih.govwikipedia.org This action disrupts normal action potential generation and repolarization. wikipedia.org

Rational Design and Synthesis of Next-Generation this compound Derivatives

The significant pharmacological activities of this compound are counterbalanced by its high toxicity, which presents a major hurdle for clinical use. nih.govnih.gov This challenge has spurred a dedicated effort in the field of medicinal chemistry towards the rational design and synthesis of next-generation derivatives with an improved therapeutic index. numberanalytics.com The goal is to create novel analogues that retain or enhance the desired therapeutic effects (e.g., analgesic, anti-inflammatory) while significantly reducing toxicity. nih.govnih.gov

The complex, cage-like diterpenoid structure of this compound makes its total synthesis exceptionally challenging. nih.govnumberanalytics.com Therefore, much of the research focuses on semi-synthetic methods, using naturally isolated this compound or related alkaloids like Lappaconitine as starting materials for modification. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial to this process, aiming to identify which parts of the molecule are responsible for its efficacy and which contribute to its toxicity. nih.govfrontiersin.org

Several strategies are being explored:

Modification of Key Functional Groups: Researchers have found that modifying specific functional groups can alter the compound's properties. For example, studies on related Aconitum alkaloids revealed that introducing an aromatic ring at the C-4 position could decrease toxicity. nih.gov

Creation of Hybrids: A novel approach involves creating hybrid molecules that combine the Aconitum scaffold with other pharmacologically active fragments. For instance, researchers have synthesized Lappaconitine–1,5-benzodiazepine hybrids, which have demonstrated outstanding analgesic activity and low toxicity in experimental models. nih.gov

Synthesis of Analogues: Efforts are ongoing to synthesize novel analogues to improve therapeutic efficacy. nih.gov This includes creating derivatives through processes like acylation and the introduction of various substituents at different positions on the alkaloid core to investigate their impact on analgesic, anti-inflammatory, and antiarrhythmic effects. nih.gov